molecular formula C9H4ClF11N2 B3031323 4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole CAS No. 247220-87-7

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole

Cat. No.: B3031323
CAS No.: 247220-87-7
M. Wt: 384.57 g/mol
InChI Key: CNXPUJNLJOFGNG-UHFFFAOYSA-N
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Description

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H4ClF11N2 and its molecular weight is 384.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of various pyrazole derivatives, including those similar to 4-chloro-5-methyl-1H-pyrazole, has been extensively studied. These compounds are typically synthesized through a series of reactions, showcasing their potential for versatile chemical manipulations (Xu & Shi, 2011).

  • Crystal Structure Determination : Understanding the crystal structure of pyrazole derivatives is crucial for their application in scientific research. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been analyzed using X-ray diffraction, which provides insights into the molecular arrangement and potential interactions of these compounds (Xu & Shi, 2011).

Antibacterial and Antimicrobial Applications

  • Antibacterial Properties : Certain pyrazole derivatives exhibit promising antibacterial activities. For example, a study on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated significant antimicrobial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).

  • Potential in Tuberculosis Treatment : Research on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles has shown effectiveness against Mycobacterium tuberculosis, including INH-resistant strains. This highlights the potential of pyrazole derivatives in developing new treatments for tuberculosis (da Silva et al., 2008).

Computational Studies and Reactivity Analysis

  • Computational Evaluation : Computational techniques like density functional theory (DFT) calculations and molecular docking are employed to understand the reactive properties of pyrazole derivatives. This aids in assessing their pharmaceutical potential and stability in various environments (Thomas et al., 2018).

Fungicidal and Anticancer Properties

  • Fungicidal Activity : Some pyrazole derivatives have shown effectiveness as potential fungicides, particularly against diseases like rice sheath blight. This indicates their application in agricultural science (Chen, Li, & Han, 2000).

  • Anticancer Research : Pyrazole derivatives are being studied for their anticancer properties. For instance, the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazoles has shown promise in inhibiting cancer cell proliferation (Jose, 2017).

Conformational Studies

  • Molecular Conformation Analysis : The study of the molecular conformation of pyrazole derivatives is vital for understanding their chemical behavior. Investigations into their hydrogen bonding and structural conformations provide valuable insights for further applications in scientific research (Trilleras et al., 2005).

Properties

IUPAC Name

4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF11N2/c1-2-3(10)4(23-22-2)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXPUJNLJOFGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF11N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371499
Record name 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247220-87-7
Record name 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Reactant of Route 3
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Reactant of Route 4
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Reactant of Route 5
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4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Reactant of Route 6
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole

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